

Validating the Pro-Apoptotic Signaling Pathway of (+)-Scoulerine: A Comparative Guide

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Compound of Interest

Compound Name: (+)-Scoulerine

Cat. No.: B1224586

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This guide provides a comprehensive comparison of the pro-apoptotic effects of **(+)-Scoulerine** with other established anti-cancer agents. The information presented is supported by experimental data to aid in the evaluation of **(+)-Scoulerine** as a potential therapeutic candidate.

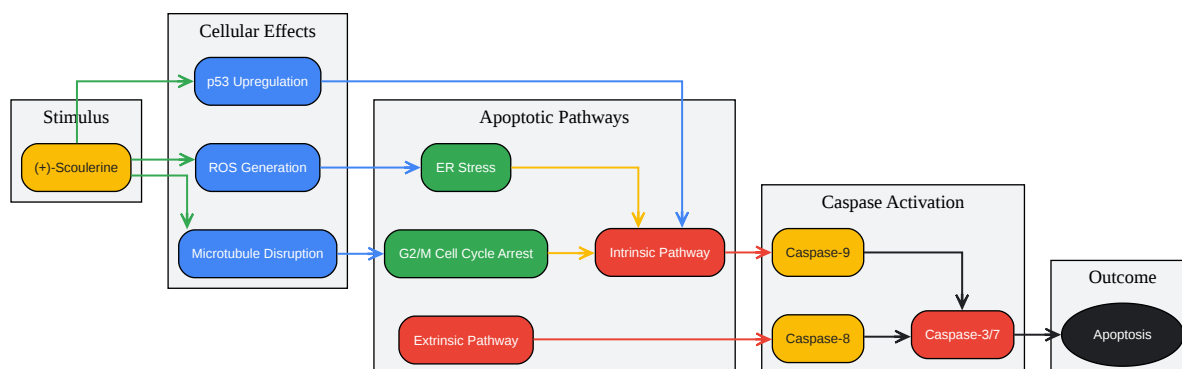
Executive Summary

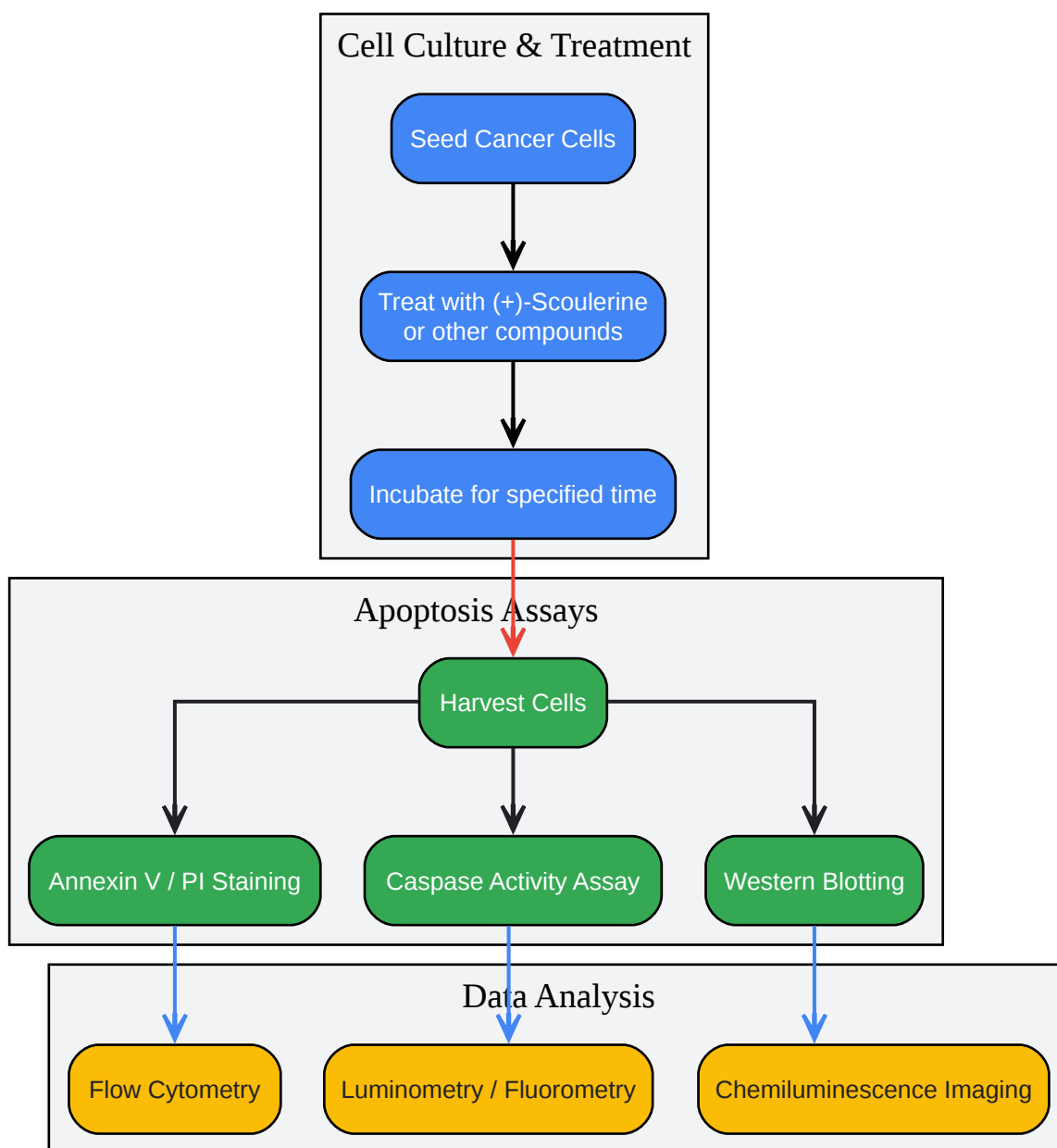
(+)-Scoulerine, a protoberberine isoquinoline alkaloid, has demonstrated significant cytotoxic and pro-apoptotic activity across a range of cancer cell lines.^{[1][2]} Its mechanism of action involves the induction of both intrinsic and extrinsic apoptotic pathways, cell cycle arrest, and interaction with microtubules. This guide summarizes the key findings on the pro-apoptotic signaling of **(+)-Scoulerine**, presents comparative data on its efficacy, and provides detailed protocols for essential validation experiments.

Pro-Apoptotic Signaling Pathway of (+)-Scoulerine

(+)-Scoulerine induces apoptosis through a multi-faceted approach that involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of p53, activation of initiator and effector caspases, and the generation of reactive oxygen species (ROS) leading to endoplasmic reticulum (ER) stress.^[3]

A critical aspect of **(+)-Scoulerine**'s mechanism is its effect on microtubule dynamics, leading to cell cycle arrest in the G2/M phase, which subsequently triggers apoptosis.[3]





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References

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